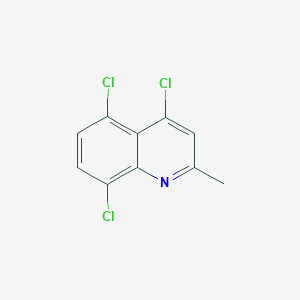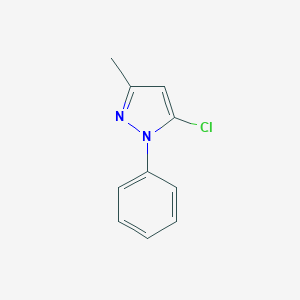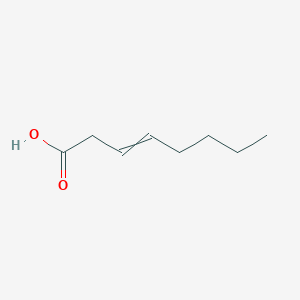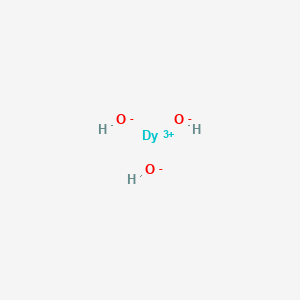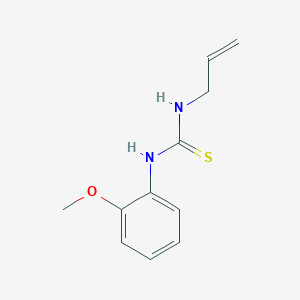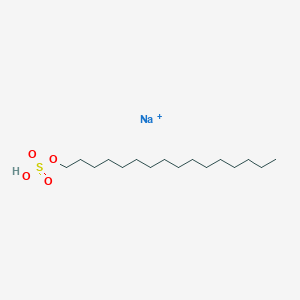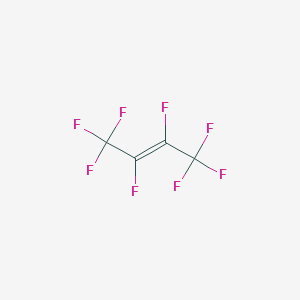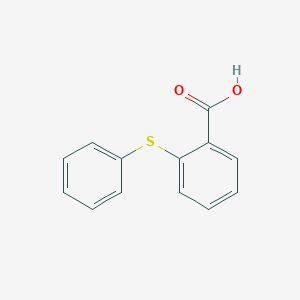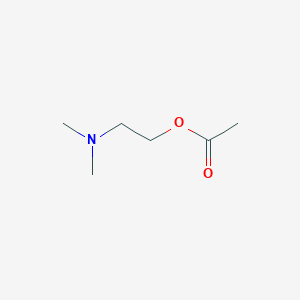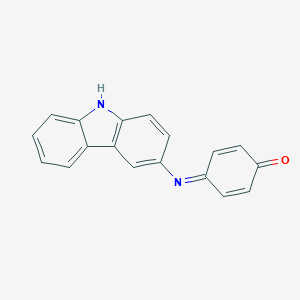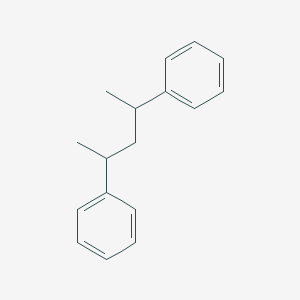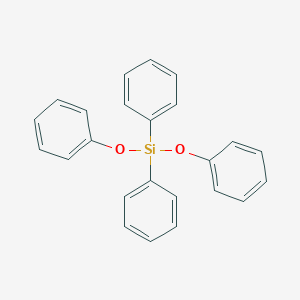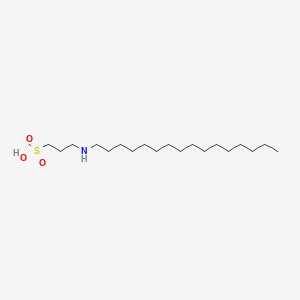
3-(Hexadecylamino)-1-propanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hexadecylamino)-1-propanesulfonic acid, also known as HEPES, is a zwitterionic buffer commonly used in biological and biochemical research. It is a highly effective buffer due to its ability to maintain a stable pH environment, even in the presence of changes in temperature and ionic strength. HEPES is widely used in various biological and biochemical applications, such as cell culture, protein purification, and enzymatic assays.
Mecanismo De Acción
3-(Hexadecylamino)-1-propanesulfonic acid is a zwitterionic buffer, meaning that it contains both a positive and negative charge. This allows it to effectively buffer a solution by accepting or donating protons as needed to maintain a stable pH environment. 3-(Hexadecylamino)-1-propanesulfonic acid is also able to resist changes in pH due to changes in temperature and ionic strength, making it a highly effective buffer.
Efectos Bioquímicos Y Fisiológicos
3-(Hexadecylamino)-1-propanesulfonic acid has no known biochemical or physiological effects on cells or organisms. It is a non-toxic and non-ionic buffer, making it ideal for use in biological and biochemical research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(Hexadecylamino)-1-propanesulfonic acid as a buffer in lab experiments include its ability to maintain a stable pH environment, even in the presence of changes in temperature and ionic strength. It is also non-toxic and non-ionic, making it ideal for use in biological and biochemical research. The limitations of using 3-(Hexadecylamino)-1-propanesulfonic acid include its relatively high cost compared to other buffers and its limited solubility in aqueous solutions at low pH.
Direcciones Futuras
Future research on 3-(Hexadecylamino)-1-propanesulfonic acid could focus on developing more cost-effective synthesis methods for the production of 3-(Hexadecylamino)-1-propanesulfonic acid. Additionally, research could be conducted on the use of 3-(Hexadecylamino)-1-propanesulfonic acid in new applications, such as drug delivery systems or medical diagnostics. Finally, further investigation into the mechanism of action of 3-(Hexadecylamino)-1-propanesulfonic acid could lead to a better understanding of how buffers function in biological and biochemical systems.
Métodos De Síntesis
3-(Hexadecylamino)-1-propanesulfonic acid can be synthesized through the reaction of 3-chloro-1-propanesulfonic acid with hexadecylamine in the presence of a base such as sodium hydroxide. The reaction yields 3-(hexadecylamino)-1-propanesulfonic acid, which can be purified through crystallization or chromatography.
Aplicaciones Científicas De Investigación
3-(Hexadecylamino)-1-propanesulfonic acid is widely used as a buffer in various biological and biochemical applications. It is commonly used in cell culture media to maintain a stable pH environment, which is essential for cell growth and survival. 3-(Hexadecylamino)-1-propanesulfonic acid is also used in protein purification to prevent denaturation of proteins by maintaining a stable pH environment. Additionally, 3-(Hexadecylamino)-1-propanesulfonic acid is used in enzymatic assays to ensure that the enzymatic reaction occurs at the optimal pH.
Propiedades
Número CAS |
1120-05-4 |
|---|---|
Nombre del producto |
3-(Hexadecylamino)-1-propanesulfonic acid |
Fórmula molecular |
C19H41NO3S |
Peso molecular |
363.6 g/mol |
Nombre IUPAC |
3-(hexadecylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C19H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-24(21,22)23/h20H,2-19H2,1H3,(H,21,22,23) |
Clave InChI |
FBONKMDYOCCKKV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCNCCCS(=O)(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCNCCCS(=O)(=O)O |
Otros números CAS |
1120-05-4 |
Sinónimos |
3-(Hexadecylamino)-1-propanesulfonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



